3-(3-Ethylphenoxy)piperidine hydrochloride

Physicochemical property prediction Lipophilicity pKa modulation

3-(3-Ethylphenoxy)piperidine hydrochloride (CAS 946759-21-3) is a synthetic aryloxypiperidine derivative with the molecular formula C₁₃H₂₀ClNO and a molecular weight of 241.76 g/mol. The compound features a piperidine ring bearing a 3-ethylphenoxy substituent at the 3-position, presented as the hydrochloride salt to enhance aqueous solubility and handling stability relative to the free base (C₁₃H₁₉NO, MW 205.30 g/mol).

Molecular Formula C13H20ClNO
Molecular Weight 241.76 g/mol
Cat. No. B7826767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Ethylphenoxy)piperidine hydrochloride
Molecular FormulaC13H20ClNO
Molecular Weight241.76 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC=C1)OC2CCCNC2.Cl
InChIInChI=1S/C13H19NO.ClH/c1-2-11-5-3-6-12(9-11)15-13-7-4-8-14-10-13;/h3,5-6,9,13-14H,2,4,7-8,10H2,1H3;1H
InChIKeyKYDOXHQMQIIGPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Ethylphenoxy)piperidine Hydrochloride: Core Physicochemical Profile and Procurement-Relevant Identification Data


3-(3-Ethylphenoxy)piperidine hydrochloride (CAS 946759-21-3) is a synthetic aryloxypiperidine derivative with the molecular formula C₁₃H₂₀ClNO and a molecular weight of 241.76 g/mol [1]. The compound features a piperidine ring bearing a 3-ethylphenoxy substituent at the 3-position, presented as the hydrochloride salt to enhance aqueous solubility and handling stability relative to the free base (C₁₃H₁₉NO, MW 205.30 g/mol) . Its predicted physicochemical properties—including a boiling point of 314.7±35.0 °C, density of 1.002±0.06 g/cm³, and a pKa of 9.23±0.10—position it as a moderately basic, lipophilic building block suited for further functionalization in medicinal chemistry campaigns targeting central nervous system and inflammatory pathway receptors .

Why 3-(3-Ethylphenoxy)piperidine Hydrochloride Cannot Be Simply Replaced by In-Class Analogs for Structure-Activity Relationship (SAR) Studies and Lead Optimization


The 3-ethylphenoxy substitution pattern on the piperidine ring is a critical structural determinant that distinguishes this compound from closely related analogs such as 3-phenoxypiperidine, 4-(3-ethylphenoxy)piperidine, and 3-(2-ethylphenoxy)piperidine . Subtle variations in the position and nature of the aryl substituent can profoundly alter receptor binding profiles, metabolic stability, and off-target liability [1]. Generic substitution without confirming the exact 3-(meta-ethylphenoxy) configuration risks introducing uncharacterized changes in potency, selectivity, or pharmacokinetic behavior, thereby compromising the reproducibility of SAR campaigns and lead optimization programs [2].

Quantitative Differentiators of 3-(3-Ethylphenoxy)piperidine Hydrochloride Against Closest Structural Analogs and In-Class Alternatives


Meta-Ethyl Substitution on the Phenoxy Ring Increases Lipophilicity and Modulates Basic pKa Relative to Unsubstituted 3-Phenoxypiperidine

The meta-ethyl substituent on the phenoxy ring of 3-(3-ethylphenoxy)piperidine hydrochloride contributes an additional two carbon atoms compared to the unsubstituted 3-phenoxypiperidine scaffold, resulting in a predicted increase in lipophilicity (calculated ΔlogP ≈ +0.5) . This structural modification also elevates the predicted pKa from 8.99±0.10 (3-phenoxypiperidine) to 9.23±0.10 (3-(3-ethylphenoxy)piperidine), indicating a modest but measurable increase in basicity that could influence protonation state at physiological pH and thereby affect membrane permeability and target engagement .

Physicochemical property prediction Lipophilicity pKa modulation

Hydrochloride Salt Form Provides Enhanced Aqueous Solubility and Handling Stability Versus the Free Base for In Vitro Assay Preparation

The hydrochloride salt of 3-(3-ethylphenoxy)piperidine (MW 241.76 g/mol) offers significant practical advantages over the free base (MW 205.30 g/mol) for laboratory use. The free base is a white crystalline solid soluble primarily in organic solvents , whereas the hydrochloride salt is reported to be readily soluble in water and aqueous buffer systems, with storage recommendations at -4°C for short-term use and -20°C for long-term storage (1–2 years) [1]. This solubility differential is critical for preparing stock solutions for in vitro pharmacological assays without the need for DMSO or other organic co-solvents that may interfere with certain biochemical readouts.

Salt form selection Solubility enhancement Assay-ready compound

Positional Isomerism of the Ethyl Group on the Phenoxy Ring: Meta (3-Ethyl) vs. Ortho (2-Ethyl) and Para (4-Ethyl) Analogs May Influence Target Binding Geometry

The 3-ethylphenoxy substituent places the ethyl group at the meta position of the phenyl ring. In contrast, closely related isomers include 3-(2-ethylphenoxy)piperidine (CAS 946759-12-2) and 3-(4-ethylphenoxy)piperidine (CAS 946726-06-3), which bear the ethyl group at the ortho and para positions, respectively . In the broader aryloxypiperidine class, subtle changes in substitution pattern have been shown to modulate receptor subtype selectivity; for example, the patent literature on phenoxyethyl piperidine EP4 antagonists demonstrates that R4 substituent identity (H, methyl, ethyl) and regiochemistry directly impact EP4 receptor binding potency and selectivity over EP1, EP2, and EP3 subtypes [1]. Although no direct head-to-head binding data for the three ethyl positional isomers of 3-aryloxypiperidine have been publicly disclosed, the established SAR precedent indicates that meta-ethyl substitution will produce a binding geometry distinct from ortho or para placement, potentially altering the compound's selectivity fingerprint.

Positional isomerism Binding pocket complementarity Selectivity engineering

Eli Lilly EP4 Antagonist Patent Establishes 3-Aryloxypiperidine Core as a Privileged Scaffold for Selective Prostaglandin Receptor Modulation, Positioning This Compound as a Key Intermediate

U.S. Patent 9,402,838 (Eli Lilly and Company) describes a series of phenoxyethyl piperidine compounds of Formula II that act as selective EP4 receptor antagonists, with demonstrated utility in treating osteoarthritis, rheumatoid arthritis, and associated pain [1]. Within this patent, compounds bearing a phenoxyethyl-piperidine core with defined R4 substituents (including ethyl) exhibited EP4 antagonism with the potential for reduced cardiovascular and gastrointestinal side effects compared to traditional NSAIDs and COX-2 inhibitors [1]. The 3-(3-ethylphenoxy)piperidine scaffold serves as a direct structural precursor for further functionalization to access this therapeutically validated chemotype. Additionally, the aryloxypiperidine motif has been independently validated in an anti-tuberculosis context: GSK2556286, a substituted 4-aryloxypiperidine, inhibits intracellular growth of Mycobacterium tuberculosis in human macrophage-like differentiated monocytes (THP-1 cell line) via a novel cholesterol-dependent mechanism involving agonism of mycobacterial adenylyl cyclase Rv1625c [2].

EP4 receptor antagonist Inflammatory disease Scaffold privileged structure

Research and Industrial Application Scenarios for 3-(3-Ethylphenoxy)piperidine Hydrochloride Based on Established Evidence


Synthesis of Selective EP4 Receptor Antagonists for Inflammatory Disease Drug Discovery

Medicinal chemistry teams pursuing novel EP4 antagonists for osteoarthritis and rheumatoid arthritis can utilize 3-(3-ethylphenoxy)piperidine hydrochloride as a key intermediate for constructing phenoxyethyl piperidine derivatives as described in Eli Lilly's patent US 9,402,838 [1]. The pre-formed 3-ethylphenoxy-piperidine core accelerates SAR exploration by eliminating the need for de novo construction of the aryloxypiperidine motif. The hydrochloride salt form ensures ready solubility for coupling reactions in common organic solvents or aqueous-organic mixtures.

Scaffold-Hopping and Privileged Structure Library Synthesis

The aryloxypiperidine scaffold has demonstrated broad pharmacological relevance, from EP4 antagonism (inflammatory disease) to anti-tuberculosis activity (GSK2556286 targeting Rv1625c adenylyl cyclase) and sigma-1 receptor modulation (anti-amnesic effects) [1][2]. 3-(3-Ethylphenoxy)piperidine hydrochloride serves as a versatile building block for generating focused libraries that probe multiple therapeutic targets. Its distinct physicochemical profile (pKa 9.23, enhanced lipophilicity vs. unsubstituted 3-phenoxypiperidine) makes it particularly suitable for CNS-targeted library design where moderate basicity and blood-brain barrier permeability are desirable.

Physicochemical Property Benchmarking in Aryloxypiperidine SAR Studies

For computational and experimental SAR studies, the predicted pKa (9.23±0.10) and estimated logP (~2.65) of 3-(3-ethylphenoxy)piperidine provide a defined reference point for benchmarking the impact of meta-ethyl substitution on the phenoxy ring relative to unsubstituted (3-phenoxypiperidine: pKa 8.99, logP ~2.15), ortho-ethyl, and para-ethyl isomers . This systematic comparison supports rational design of analogs with tuned basicity and lipophilicity, which are critical parameters for optimizing oral bioavailability and CNS penetration.

Assay-Ready Compound Supply for High-Throughput Screening Campaigns

The hydrochloride salt form provides aqueous solubility that facilitates preparation of DMSO-free or low-DMSO stock solutions for high-throughput screening (HTS) campaigns. This feature is particularly valuable for assays sensitive to organic solvent content, such as cell-based phenotypic screens or certain biochemical assays where DMSO concentrations above 0.1% may cause artifacts [2]. The reported storage stability (-20°C for 1–2 years) ensures compound integrity over extended screening timelines.

Quote Request

Request a Quote for 3-(3-Ethylphenoxy)piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.